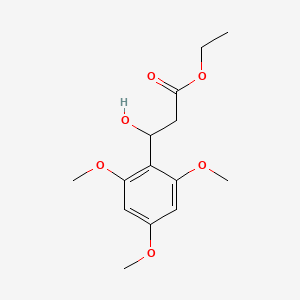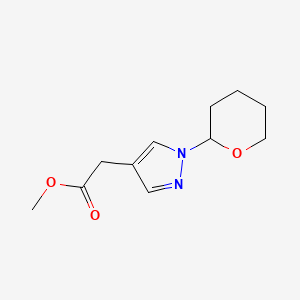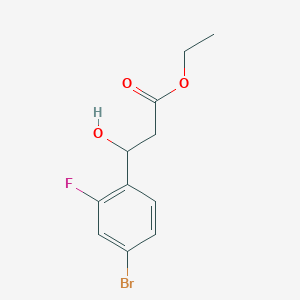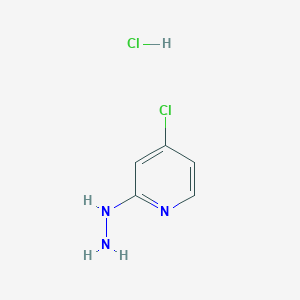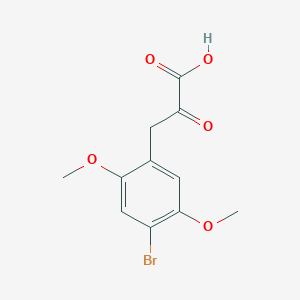
3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the oxopropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps including oxidation and esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: This compound is structurally similar but lacks the oxopropanoic acid moiety.
4-Bromo-2,5-dimethoxyphenethylamine: Another related compound with similar aromatic substitution patterns.
Uniqueness: 3-(4-Bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both the bromine atom and the oxopropanoic acid group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.
属性
分子式 |
C11H11BrO5 |
|---|---|
分子量 |
303.11 g/mol |
IUPAC 名称 |
3-(4-bromo-2,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO5/c1-16-9-5-7(12)10(17-2)4-6(9)3-8(13)11(14)15/h4-5H,3H2,1-2H3,(H,14,15) |
InChI 键 |
MNZDIGPGFKMSMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC(=O)C(=O)O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
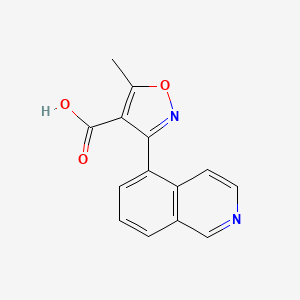
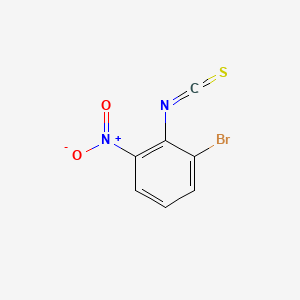
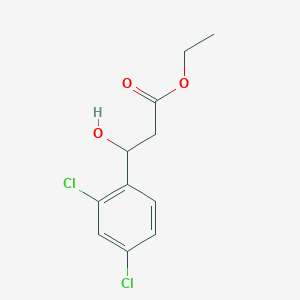
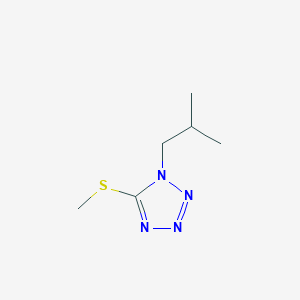
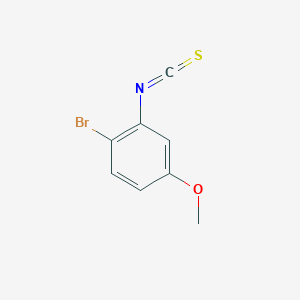

![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)
